REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:13])=[N:11][N:12]=2)=[CH:4][C:3]=1[C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=O)=[CH:16][CH:15]=1.C(Cl)(=O)C(Cl)=O.[C:29]([C:31]1[CH:32]=[C:33]([CH:35]=[CH:36][CH:37]=1)[NH2:34])#[N:30].CN(C=O)C>CN(C=O)C.C(Cl)Cl>[C:29]([C:31]1[CH:32]=[C:33]([NH:34][C:20]([C:17]2[CH:16]=[CH:15][C:14]([C:3]3[CH:4]=[C:5]([C:8]4[O:9][C:10]([CH3:13])=[N:11][N:12]=4)[CH:6]=[CH:7][C:2]=3[CH3:1])=[CH:19][CH:18]=2)=[O:22])[CH:35]=[CH:36][CH:37]=1)#[N:30]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C=1OC(=NN1)C)C1=CC=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 35 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated from the reaction under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on an SPE (silica, 5 g)
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Type
|
CONCENTRATION
|
Details
|
The product fractions were concentrated in vacuo
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)NC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)C=1OC(=NN1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 8.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |